molecular formula C12H16N2 B14343991 (7-Methyloct-6-en-1-ylidene)propanedinitrile CAS No. 99298-56-3

(7-Methyloct-6-en-1-ylidene)propanedinitrile

Cat. No.: B14343991
CAS No.: 99298-56-3
M. Wt: 188.27 g/mol
InChI Key: ILYYICMJOUCPQC-UHFFFAOYSA-N
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Description

(7-Methyloct-6-en-1-ylidene)propanedinitrile is an organic compound with the molecular formula C12H17N2 It is characterized by the presence of a nitrile group and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyloct-6-en-1-ylidene)propanedinitrile typically involves the reaction of 7-methyloct-6-en-1-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the nitrile group from malononitrile.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(7-Methyloct-6-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic addition reactions often use reagents like bromine (Br2) and hydrochloric acid (HCl).

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products depend on the specific electrophile used, such as dibromo derivatives when using bromine.

Scientific Research Applications

(7-Methyloct-6-en-1-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Methyloct-6-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The double bond allows for interactions with other molecules, facilitating various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methyloct-6-en-1-ylidene)malononitrile
  • (7-Methyloct-6-en-1-ylidene)acetone
  • (7-Methyloct-6-en-1-ylidene)benzaldehyde

Uniqueness

(7-Methyloct-6-en-1-ylidene)propanedinitrile is unique due to its specific combination of a nitrile group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

99298-56-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(7-methyloct-6-enylidene)propanedinitrile

InChI

InChI=1S/C12H16N2/c1-11(2)7-5-3-4-6-8-12(9-13)10-14/h7-8H,3-6H2,1-2H3

InChI Key

ILYYICMJOUCPQC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC=C(C#N)C#N)C

Origin of Product

United States

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